molecular formula C16H11BrFN3O2 B2556757 N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine CAS No. 2305154-31-6

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

Número de catálogo B2556757
Número CAS: 2305154-31-6
Peso molecular: 376.185
Clave InChI: MTLUFWWVOINWEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine” is a compound with the CAS Number: 2305154-31-6. It has a molecular weight of 376.18 and a linear formula of C16H11BrFN3O2 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and is stored in an inert atmosphere . It has a molecular weight of 376.18 .

Aplicaciones Científicas De Investigación

Blood-Brain Barrier Permeation

JCN037 has been studied for its ability to permeate the blood-brain barrier (BBB), which is crucial for the effectiveness of drugs intended to treat brain diseases . The compound’s BBB penetration was studied using a molecular dynamics method with an explicit membrane model . The free energy profiles indicate that JCN037 has a lower central energy barrier than erlotinib, another drug studied for comparison . This suggests that JCN037 may be more effective at crossing the BBB .

Treatment of Glioblastoma

Glioblastoma (GBM) is a highly malignant primary brain tumor, and the epidermal growth factor receptor (EGFR) is a well-characterized biomarker on GBM . JCN037 has been studied for its potential in the treatment of GBM, particularly due to its ability to penetrate the BBB . The compound’s interaction with lipid molecules, facilitated by the bromine atom of JCN037, is believed to play an important role in its BBB permeation .

EGFR Inhibition

EGFR is a key biomarker in GBM, and about 57% of GBM patients have EGFR overexpression and/or mutation . JCN037 has been studied for its potential as an EGFR inhibitor . The compound’s ability to penetrate the BBB could make it a promising candidate for the treatment of GBM .

Drug Design and Improvement

The study of JCN037’s BBB permeation and its interaction with lipid molecules provides useful information for the design and improvement of drugs with good BBB permeation . The bromine atom of JCN037 and the adjacent fluorine atom enhance its interaction with lipid molecules, which could inform the design of future drugs .

Molecular Simulation

JCN037 has been used in molecular simulations to study its BBB permeation . These simulations provide valuable insights into the compound’s interactions at the molecular level, which can inform the design of new drugs .

PET Tracer Development

JCN037 has been developed into a PET tracer, 18 F-JCN037, for use in PET imaging studies . These studies enable noninvasive, whole-body pharmacological measurements, including brain accumulation .

Mecanismo De Acción

While the exact mechanism of action for this compound is not specified, it’s worth noting that it has been designated as an orphan drug for the treatment of malignant glioma . This suggests that it may have potential therapeutic effects in the context of this disease.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name

N-(3-bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O2/c17-10-2-1-3-11(15(10)18)21-16-9-6-13-14(23-5-4-22-13)7-12(9)19-8-20-16/h1-3,6-8H,4-5H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLUFWWVOINWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.